molecular formula C14H19F3N2 B5637216 1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane

1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane

Cat. No. B5637216
M. Wt: 272.31 g/mol
InChI Key: MZOJPALXLAQJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of diazepane derivatives often involves multicomponent reactions and intramolecular cyclization processes. For example, Shaabani et al. (2009) describe a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which are structurally similar to 1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane, using a one-pot, three-component condensation reaction without any catalyst or activation (Shaabani et al., 2009). Similarly, Sotoca et al. (2009) developed a stereoselective synthesis of 1,4-diazepane derivatives through a multicomponent reaction involving 1,3-dicarbonyls (Sotoca et al., 2009).

Molecular Structure Analysis

The molecular structure of diazepane derivatives has been elucidated using various techniques like X-ray diffraction analysis. Moser et al. (2004) characterized a series of 1,4-diazepanes using NMR, IR spectroscopy, and mass spectrometry, providing detailed insights into their molecular structure (Moser et al., 2004).

Chemical Reactions and Properties

Diazepanes participate in various chemical reactions, leading to the formation of structurally diverse compounds. For instance, Geng et al. (2019) reported the synthesis of benzo[e][1,4]diazepin-3-ones through a formal [4 + 2+1] annulation reaction (Geng et al., 2019). Also, Alonso et al. (2020) described the synthesis of pyrido[2,3-b][1,4]diazepin-4-ones, highlighting the versatility of diazepane derivatives in chemical synthesis (Alonso et al., 2020).

Physical Properties Analysis

The physical properties of diazepanes, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The characterization by Moser et al. (2004) of 1,4-diazepanes as stable crystalline solids and oils provides a foundation for understanding these properties (Moser et al., 2004).

Chemical Properties Analysis

The chemical properties of diazepanes, including reactivity and stability, are determined by their molecular structure and functional groups. The studies by Shaabani et al. (2009) and Sotoca et al. (2009) contribute to the understanding of these properties, especially in the context of synthetic applications (Shaabani et al., 2009); (Sotoca et al., 2009).

Safety and Hazards

This compound is considered hazardous and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

The future directions for the study and application of “1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane” and related compounds could involve further exploration of their synthesis methods , investigation of their potential applications in medicinal chemistry , and development of safer handling and disposal methods .

properties

IUPAC Name

1-methyl-4-[[2-(trifluoromethyl)phenyl]methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2/c1-18-7-4-8-19(10-9-18)11-12-5-2-3-6-13(12)14(15,16)17/h2-3,5-6H,4,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOJPALXLAQJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]-1,4-diazepane

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